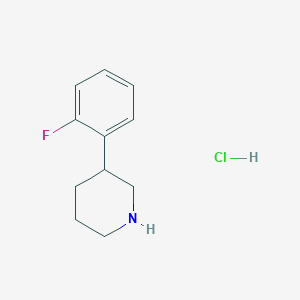

3-(2-Fluorophenyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(2-fluorophenyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14FN.ClH/c12-11-6-2-1-5-10(11)9-4-3-7-13-8-9;/h1-2,5-6,9,13H,3-4,7-8H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFEKQAMNFXCLBQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)C2=CC=CC=C2F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662843 | |

| Record name | 3-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1106940-90-2 | |

| Record name | 3-(2-Fluorophenyl)piperidine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of 3-(2-Fluorophenyl)piperidine Hydrochloride

Abstract: This guide provides a comprehensive, technically-grounded overview of the synthesis and analytical characterization of 3-(2-Fluorophenyl)piperidine hydrochloride, a key heterocyclic scaffold in modern medicinal chemistry. We detail a robust and reproducible synthetic pathway, beginning with the strategic formation of a 3-(2-fluorophenyl)pyridine precursor, followed by catalytic hydrogenation to the saturated piperidine ring, and concluding with hydrochloride salt formation. Each step is accompanied by an in-depth rationale for the selection of reagents and reaction conditions. Furthermore, a multi-technique analytical workflow is presented for the unequivocal structural verification and purity assessment of the final compound, employing NMR, MS, FTIR, and HPLC. This document is intended for researchers, chemists, and drug development professionals seeking expert-driven insights and validated protocols for the preparation and analysis of this important pharmaceutical intermediate.

Introduction: The Significance of the 3-Arylpiperidine Scaffold

The piperidine ring is one of the most prevalent N-heterocyclic motifs found in pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered structure provides a versatile three-dimensional scaffold that can be functionalized to precisely orient substituents for optimal interaction with biological targets. When substituted with an aryl group, particularly at the 3-position, the resulting 3-arylpiperidine core is a privileged structure in central nervous system (CNS) drug discovery.

The specific compound, 3-(2-Fluorophenyl)piperidine, incorporates a fluorine atom on the phenyl ring. The introduction of fluorine is a common strategy in medicinal chemistry to modulate metabolic stability, lipophilicity, and binding affinity. The ortho-positioning of the fluorine atom can induce a conformational bias in the molecule, which may be crucial for selective receptor engagement. The hydrochloride salt form is typically prepared to enhance the compound's crystallinity, stability, and aqueous solubility, facilitating its handling and formulation.[2]

Strategic Approach: Retrosynthetic Analysis

A logical retrosynthetic analysis of this compound points to a straightforward and efficient synthetic strategy. The final hydrochloride salt is readily formed from the freebase. The core piperidine ring can be most reliably synthesized via the reduction of a more accessible aromatic precursor, 3-(2-fluorophenyl)pyridine. This precursor itself can be constructed through a standard cross-coupling reaction, such as a Suzuki coupling, between a pyridine building block and a fluorophenyl building block. This multi-step approach ensures high yields and allows for purification at intermediate stages.

Synthesis Pathway & Detailed Protocols

The synthesis is executed in two primary stages: the formation of the piperidine ring via catalytic hydrogenation, followed by conversion to its hydrochloride salt.

Stage 1: Catalytic Hydrogenation of 3-(2-Fluorophenyl)pyridine

The reduction of the pyridine ring is the critical transformation in this synthesis. Catalytic hydrogenation is the method of choice due to its efficiency and clean reaction profile.[3][4][5]

Reaction: 3-(2-Fluorophenyl)pyridine → 3-(2-Fluorophenyl)piperidine

Expert Rationale:

-

Catalyst Selection: Platinum(IV) oxide (PtO₂, Adam's catalyst) is an exceptionally effective, albeit expensive, catalyst for the hydrogenation of pyridine rings.[3][4] It operates under relatively mild conditions and is robust. Rhodium-based catalysts are also highly effective, often under even milder conditions.[5]

-

Solvent Choice: Glacial acetic acid is used as the solvent. It serves to protonate the pyridine nitrogen, activating the ring towards reduction and preventing catalyst poisoning.[3][4]

-

Pressure & Temperature: Moderate hydrogen pressure (e.g., 50-70 bar) and room temperature are typically sufficient to drive the reaction to completion without promoting side reactions like defluorination.[3]

Step-by-Step Protocol:

-

To a high-pressure hydrogenation vessel, add 3-(2-fluorophenyl)pyridine (1.0 eq).

-

Add Platinum(IV) oxide (PtO₂) (0.02 - 0.05 eq).

-

Add glacial acetic acid as the solvent (approx. 10-15 mL per gram of substrate).

-

Seal the vessel and purge thoroughly with nitrogen gas, followed by hydrogen gas.

-

Pressurize the vessel with hydrogen to 60 bar.

-

Stir the reaction mixture vigorously at room temperature for 12-24 hours.

-

Monitor the reaction progress by observing the cessation of hydrogen uptake.

-

Once complete, carefully vent the hydrogen and purge the vessel with nitrogen.

-

Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the pad with methanol.

-

Concentrate the filtrate under reduced pressure to remove the solvents.

-

Basify the residue with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to pH > 9 and extract the product into dichloromethane (DCM) or ethyl acetate (3x volumes).

-

Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude 3-(2-Fluorophenyl)piperidine freebase.

Stage 2: Hydrochloride Salt Formation

Reaction: 3-(2-Fluorophenyl)piperidine + HCl → this compound

Expert Rationale: Converting the freebase oil or low-melting solid into a crystalline hydrochloride salt is crucial for purification and stability. Using HCl dissolved in a non-polar, volatile solvent like diethyl ether or 1,4-dioxane allows for the controlled precipitation of the salt, which can then be easily isolated by filtration.

Step-by-Step Protocol:

-

Dissolve the crude 3-(2-Fluorophenyl)piperidine freebase in a minimal amount of anhydrous diethyl ether.

-

Cool the solution in an ice bath (0 °C).

-

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring.

-

Continue addition until a precipitate is consistently formed and no further precipitation is observed.

-

Stir the resulting slurry at 0 °C for 30-60 minutes to ensure complete precipitation.

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold, anhydrous diethyl ether to remove any soluble impurities.

-

Dry the product under high vacuum to yield this compound as a white to off-white solid.

Comprehensive Characterization: A Self-Validating System

Unequivocal characterization is essential to confirm the identity, structure, and purity of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system where each analysis corroborates the others.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful tool for elucidating the precise structure of the molecule. ¹H, ¹³C, and ¹⁹F NMR experiments should be conducted.

-

¹H NMR: Provides information on the number of different types of protons and their connectivity. Key signals include the aromatic protons (7.0-7.5 ppm), the proton at the C3 position (methine), and the complex multiplets of the piperidine ring protons. The N-H proton of the hydrochloride salt will appear as a broad singlet.

-

¹³C NMR: Shows the number of unique carbon environments. The spectrum will display signals for the aromatic carbons (some showing C-F coupling) and the aliphatic carbons of the piperidine ring.

-

¹⁹F NMR: A single resonance will confirm the presence of the single fluorine atom on the phenyl ring.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is used to confirm the molecular weight of the compound.

-

Expected Ion: The analysis, run in positive ion mode, should show a prominent peak corresponding to the protonated freebase [M+H]⁺. For C₁₁H₁₄FN, the expected monoisotopic mass of the freebase is 179.11. The [M+H]⁺ ion should therefore be observed at m/z 180.12.[6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR provides confirmation of the key functional groups present in the molecule.

-

Key Vibrational Bands:

-

N-H Stretch: A broad band in the region of 2400-2800 cm⁻¹ is characteristic of the ammonium (R₃N⁺-H) stretch in a hydrochloride salt.[7][8]

-

C-H Stretch (Aromatic/Aliphatic): Peaks around 3000-3100 cm⁻¹ (aromatic) and 2850-2950 cm⁻¹ (aliphatic).[9]

-

C=C Stretch (Aromatic): Absorptions around 1450-1600 cm⁻¹.

-

C-F Stretch: A strong band typically found in the 1100-1250 cm⁻¹ region.

-

High-Performance Liquid Chromatography (HPLC)

HPLC is the gold standard for determining the purity of the final compound.[10][11] A reverse-phase method is typically employed.

-

Methodology: The sample is dissolved in a suitable solvent (e.g., methanol/water) and injected into the HPLC system. A gradient elution using a C18 column with a mobile phase of water (often with 0.1% trifluoroacetic acid or formic acid) and acetonitrile allows for the separation of the main compound from any impurities.[12][13]

-

Detection: A UV detector, set to a wavelength where the phenyl ring absorbs (e.g., 254 nm), is used to monitor the eluent.[14]

-

Purity Calculation: The purity is determined by the area normalization method, where the area of the main product peak is expressed as a percentage of the total area of all observed peaks.[12] For pharmaceutical applications, a purity of >98% is typically required.

Summary of Analytical Data

| Technique | Parameter | Expected Result |

| ¹H NMR (400 MHz, DMSO-d₆) | Chemical Shifts (δ) | ~9.5-9.0 (br s, 2H, N⁺H₂), ~7.5-7.1 (m, 4H, Ar-H), ~3.5-2.8 (m, 5H, piperidine CH/CH₂), ~2.2-1.7 (m, 4H, piperidine CH₂) |

| ¹³C NMR (101 MHz, DMSO-d₆) | Chemical Shifts (δ) | ~160 (d, ¹JCF), ~130-115 (Ar-C), ~48-42 (piperidine C-N), ~35-25 (piperidine C-C) |

| ESI-MS | [M+H]⁺ | m/z = 180.12 (Calculated for C₁₁H₁₅FN⁺: 180.1183) |

| FTIR (KBr Pellet) | Wavenumber (cm⁻¹) | ~2700 (broad, N⁺-H stretch), ~2950 (aliphatic C-H stretch), ~1580 (aromatic C=C stretch), ~1220 (strong, C-F stretch) |

| HPLC (RP-C18) | Purity (Area %) | > 98.0% |

Conclusion

This guide has outlined an expert-validated, logical, and reproducible pathway for the synthesis of this compound. The strategic choice of catalytic hydrogenation of a pyridine precursor provides an efficient route to the core piperidine scaffold. The subsequent characterization workflow, integrating NMR, MS, FTIR, and HPLC, establishes a robust, self-validating system to confirm the structural integrity and ensure the high purity of the final product. The detailed protocols and scientific rationale presented herein provide researchers and drug development professionals with the necessary tools and insights to confidently produce and verify this valuable pharmaceutical building block.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 3. asianpubs.org [asianpubs.org]

- 4. researchgate.net [researchgate.net]

- 5. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]

- 6. PubChemLite - this compound (C11H14FN) [pubchemlite.lcsb.uni.lu]

- 7. Piperidine hydrochloride [webbook.nist.gov]

- 8. Piperidine hydrochloride(6091-44-7) IR Spectrum [m.chemicalbook.com]

- 9. Piperidine(110-89-4) IR Spectrum [m.chemicalbook.com]

- 10. moravek.com [moravek.com]

- 11. Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals - Blogs - News [alwsci.com]

- 12. torontech.com [torontech.com]

- 13. pharmoutsourcing.com [pharmoutsourcing.com]

- 14. High perfomance liquid chromatography in pharmaceutical analyses - PubMed [pubmed.ncbi.nlm.nih.gov]

mechanism of action of 3-(2-Fluorophenyl)piperidine hydrochloride

**An In-depth Technical Guide to the

Putative Mechanism of Action of 3-(2-Fluorophenyl)piperidine hydrochloride**

Disclaimer: The compound this compound is not extensively characterized in publicly available scientific literature. Therefore, this guide presents a hypothesized mechanism of action based on a comprehensive analysis of its structural components: the phenylpiperidine scaffold and the ortho-fluorine substitution. The experimental protocols described herein represent a robust strategy to elucidate its true pharmacological profile.

Executive Summary

The phenylpiperidine scaffold is a cornerstone in the development of centrally active therapeutic agents, found in compounds ranging from opioids to psychostimulants.[1][2] The introduction of a fluorine atom to the phenyl ring can significantly modulate a molecule's pharmacokinetic and pharmacodynamic properties, including metabolic stability, membrane permeability, and receptor binding affinity.[3][4] This guide posits that this compound likely functions as a monoamine reuptake inhibitor, with potential selectivity for the dopamine transporter (DAT), serotonin transporter (SERT), and/or norepinephrine transporter (NET). This hypothesis is built upon the known pharmacology of structurally related phenylpiperidine derivatives.[5][6][7] We further outline a systematic, multi-tiered experimental workflow to rigorously test this hypothesis, from initial binding affinity screens to functional and in vivo validation.

Structural Rationale for the Hypothesized Mechanism

The pharmacological activity of a small molecule is intrinsically linked to its structure. The key components of this compound suggest a strong likelihood of interaction with monoamine transporters.

-

The Phenylpiperidine Core: This privileged scaffold is present in a multitude of CNS-active drugs.[8] The piperidine ring, a basic amine, is a common feature in ligands that bind to monoamine transporters.[9] The phenyl group provides a critical hydrophobic interaction domain within the binding pockets of these transporters.[5][6]

-

Impact of 2-Fluoro Substitution: The strategic placement of a fluorine atom can profoundly alter a drug's profile.[10][11][12]

-

Metabolic Stability: Fluorination at a site susceptible to metabolic oxidation can block this process, increasing the drug's half-life.[3][4]

-

Binding Affinity: As the most electronegative element, fluorine can alter the electronic distribution of the phenyl ring, potentially forming favorable electrostatic or hydrogen-bond interactions within the receptor binding site, thereby enhancing binding affinity.[4][10]

-

Lipophilicity & Permeability: Fluorine substitution typically increases lipophilicity, which can improve a compound's ability to cross the blood-brain barrier.[12][13] This is a critical attribute for any CNS-targeted agent.

-

Based on these structural features, the most probable targets for this compound are the dopamine, serotonin, and norepinephrine transporters. Inhibition of these transporters would lead to an increase in the extracellular concentration of the respective neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.[9][14]

Proposed Mechanism of Action: Monoamine Reuptake Inhibition

We hypothesize that this compound binds to one or more monoamine transporters (DAT, SERT, NET), blocking the reuptake of their respective neurotransmitters (dopamine, serotonin, norepinephrine) from the synaptic cleft into the presynaptic neuron. This inhibition leads to prolonged neurotransmitter signaling.

Caption: Hypothesized action of 3-(2-Fluorophenyl)piperidine HCl.

Experimental Workflow for Mechanism of Action Elucidation

To validate the proposed mechanism, a systematic experimental approach is required. This workflow is designed to first identify the molecular target(s) and then characterize the functional consequences of the drug-target interaction.

Caption: A multi-phase workflow to characterize the compound.

Phase 1: Target Identification via Radioligand Binding Assays

The initial step is to determine the binding affinity of the compound for its putative targets. Competitive radioligand binding assays are the gold standard for this purpose.[15][16]

Objective: To quantify the binding affinity (Kᵢ) of this compound for human DAT, SERT, and NET. A broad panel of other CNS receptors (e.g., sigma, opioid, adrenergic) should also be screened to determine selectivity.[17]

Protocol: Competitive Radioligand Binding Assay [16][18]

-

Preparation of Membranes: Utilize cell membranes from HEK293 cells stably expressing the human transporter of interest (hDAT, hSERT, or hNET).[19]

-

Assay Setup: In a 96-well plate, set up reactions in triplicate containing:

-

Total Binding: Transporter membranes + specific radioligand (e.g., [³H]WIN 35,428 for DAT, [³H]Citalopram for SERT).[18][19]

-

Non-specific Binding (NSB): Total binding components + a high concentration of a known inhibitor (e.g., cocaine for DAT) to saturate all specific binding sites.

-

Test Compound: Total binding components + varying concentrations of this compound.

-

-

Incubation: Incubate the plates to allow the binding to reach equilibrium (e.g., 60-120 minutes at room temperature).

-

Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand. Wash the filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding - NSB.

-

Plot the percentage of specific binding against the log concentration of the test compound.

-

Determine the IC₅₀ value (the concentration of the compound that inhibits 50% of specific binding).

-

Calculate the Kᵢ (inhibitory constant) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₔ), where [L] is the radioligand concentration and Kₔ is its dissociation constant.

-

Expected Data Output:

| Target Transporter | Radioligand Used | Kᵢ of Test Compound (nM) |

| Dopamine (DAT) | [³H]WIN 35,428 | Experimental Value |

| Serotonin (SERT) | [³H]Citalopram | Experimental Value |

| Norepinephrine (NET) | [³H]Nisoxetine | Experimental Value |

Phase 2: Functional Characterization via In Vitro Uptake Assays

Confirming that the compound binds to a transporter is the first step. The next is to determine the functional consequence of that binding—does it inhibit uptake or perhaps even cause reverse transport (efflux)?[20][21]

Objective: To measure the potency (IC₅₀) of this compound in inhibiting the uptake of radiolabeled neurotransmitters into cells expressing the target transporters.

Protocol: Neurotransmitter Uptake Inhibition Assay [20][22][23]

-

Cell Plating: Seed cells stably expressing hDAT, hSERT, or hNET into 96-well plates and grow to confluence.[23]

-

Pre-incubation: Wash the cells and pre-incubate them with varying concentrations of this compound or a reference inhibitor.

-

Initiation of Uptake: Add a solution containing a radiolabeled substrate (e.g., [³H]dopamine for DAT, [³H]serotonin for SERT).[19]

-

Incubation: Incubate for a short period at room temperature (e.g., 1-5 minutes) to measure the initial rate of uptake.[19]

-

Termination: Stop the uptake by rapidly washing the cells with ice-cold buffer.

-

Lysis & Quantification: Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

-

Data Analysis: Plot the percentage of uptake inhibition against the log concentration of the test compound to determine the IC₅₀ value.

Phase 3: In Vivo Validation via Microdialysis

The final step is to confirm that the compound engages its target in a living system and produces the expected neurochemical effect. In vivo microdialysis allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of awake, freely-moving animals.[24][25][26]

Objective: To determine if systemic administration of this compound increases extracellular levels of dopamine and/or serotonin in a relevant brain region, such as the striatum or nucleus accumbens.[27][28]

Protocol: In Vivo Microdialysis [24][25]

-

Probe Implantation: Surgically implant a microdialysis probe into the target brain region (e.g., nucleus accumbens) of a rat or mouse.

-

Baseline Collection: After recovery, perfuse the probe with artificial cerebrospinal fluid (aCSF) at a low flow rate (e.g., 1-2 µL/min) and collect baseline dialysate samples at regular intervals (e.g., every 10-20 minutes).

-

Drug Administration: Administer this compound (e.g., via intraperitoneal injection) and continue collecting dialysate samples.

-

Sample Analysis: Analyze the concentration of dopamine, serotonin, and their metabolites in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-EC).[26][27]

-

Data Analysis: Calculate the percentage change in neurotransmitter levels from the pre-drug baseline for each time point post-injection.

Conclusion

Based on established principles of medicinal chemistry and the known pharmacology of the phenylpiperidine scaffold, this compound is hypothesized to act as a monoamine reuptake inhibitor.[2][5][6] The presence of the 2-fluoro substituent is predicted to enhance its drug-like properties, potentially improving its potency and metabolic stability.[3][4] The comprehensive experimental plan detailed in this guide provides a rigorous and validated pathway to confirm this hypothesis, precisely define the compound's mechanism of action, and determine its selectivity and functional potency. These studies are essential for understanding the full pharmacological profile of this compound and assessing its potential for further development as a research tool or therapeutic agent.

References

- 1. Current Concepts of Phenylpiperidine Derivatives Use in the Treatment of Acute and Chronic Pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. painphysicianjournal.com [painphysicianjournal.com]

- 3. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. Potent and selective ligands for the dopamine transporter (DAT): structure-activity relationship studies of novel 4-[2-(diphenylmethoxy)ethyl]-1-(3-phenylpropyl)piperidine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and evaluation of a set of 4-phenylpiperidines and 4-phenylpiperazines as D2 receptor ligands and the discovery of the dopaminergic stabilizer 4-[3-(methylsulfonyl)phenyl]-1-propylpiperidine (huntexil, pridopidine, ACR16) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. researchgate.net [researchgate.net]

- 10. Roles of Fluorine in Drug Design and Drug Action | Bentham Science [benthamscience.com]

- 11. Fluorine as a key element in modern drug discovery and development | LE STUDIUM [lestudium-ias.com]

- 12. researchgate.net [researchgate.net]

- 13. Effect of Partially Fluorinated N-Alkyl-Substituted Piperidine-2-carboxamides on Pharmacologically Relevant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. taylorandfrancis.com [taylorandfrancis.com]

- 15. Classical Radioligand Uptake and Binding Methods in Transporter Research: An Emphasis on the Monoamine Neurotransmitter Transporters | Springer Nature Experiments [experiments.springernature.com]

- 16. giffordbioscience.com [giffordbioscience.com]

- 17. mdpi.com [mdpi.com]

- 18. benchchem.com [benchchem.com]

- 19. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 20. In vitro assays for the functional characterization of the dopamine transporter (DAT) - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. In Vitro Assays for the Functional Characterization of the Dopamine Transporter (DAT) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. moleculardevices.com [moleculardevices.com]

- 24. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 25. In Vivo Brain Microdialysis of Monoamines | Springer Nature Experiments [experiments.springernature.com]

- 26. news-medical.net [news-medical.net]

- 27. Analytical Techniques to Investigate the Neurochemical Basis of Behavior [escholarship.org]

- 28. In vivo Monitoring of Dopamine by Microdialysis with One-Minute Temporal Resolution Using Online Capillary Liquid Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]

The Structure-Activity Relationship of 3-(2-Fluorophenyl)piperidine Hydrochloride: A Comprehensive Guide for Drug Discovery Professionals

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract: The 3-phenylpiperidine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The introduction of a fluorine atom at the 2-position of the phenyl ring creates 3-(2-Fluorophenyl)piperidine, a motif that has garnered significant attention for its potential in developing central nervous system (CNS) therapeutics. This guide provides a comprehensive analysis of the structure-activity relationship (SAR) of 3-(2-Fluorophenyl)piperidine hydrochloride and its analogs. We will delve into the intricate interplay between chemical structure and biological activity, exploring how modifications to the piperidine and phenyl rings, as well as stereochemistry, influence target affinity and functional potency. This document will further provide detailed experimental workflows for SAR elucidation, including chemical synthesis, in vitro pharmacological assays, and computational modeling approaches, to equip researchers and drug development professionals with the necessary knowledge to navigate the complexities of this promising chemical space.

Introduction to the 3-(2-Fluorophenyl)piperidine Scaffold

The 3-phenylpiperidine framework is a cornerstone in the design of compounds targeting monoamine transporters, particularly the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). These transporters play a crucial role in regulating neurotransmitter signaling in the CNS, and their modulation is a key strategy in the treatment of various neurological and psychiatric disorders, including depression, attention-deficit/hyperactivity disorder (ADHD), and substance abuse disorders.

Chemical and Physical Properties of this compound

3-(2-Fluorophenyl)piperidine is a synthetic organic compound. As a hydrochloride salt, it is typically a white to off-white crystalline solid with improved solubility in aqueous media, which is advantageous for biological testing. The presence of the fluorine atom at the ortho position of the phenyl ring introduces unique electronic and steric properties that significantly influence its interaction with biological targets. Fluorine's high electronegativity can alter the pKa of the piperidine nitrogen and influence hydrogen bonding interactions, while its relatively small size allows it to act as a bioisostere for hydrogen, yet with distinct electronic effects.

Pharmacological Significance and Therapeutic Potential

The primary pharmacological interest in 3-(2-Fluorophenyl)piperidine and its derivatives lies in their activity as monoamine transporter inhibitors. Depending on the specific substitutions, these compounds can exhibit varying degrees of potency and selectivity for DAT, SERT, and NET. For instance, certain analogs have been investigated for their potential as atypical dopamine reuptake inhibitors, which may offer a reduced abuse liability compared to traditional stimulants like cocaine and methylphenidate. The therapeutic potential of this scaffold extends to the development of novel antidepressants, anxiolytics, and treatments for neurodegenerative diseases.

The Core Hypothesis: How Structural Modifications Influence Biological Activity

The central hypothesis underpinning the SAR of 3-(2-Fluorophenyl)piperidine is that subtle changes to its chemical architecture can lead to profound differences in biological activity. The key areas of molecular exploration include:

-

The Piperidine Ring: Modifications to the nitrogen atom and the piperidine ring itself can impact potency, selectivity, and pharmacokinetic properties.

-

The Phenyl Ring: The position and nature of substituents on the phenyl ring are critical determinants of target affinity and selectivity.

-

Stereochemistry: The chiral center at the C3 position of the piperidine ring often results in significant differences in the pharmacological profiles of the enantiomers.

This guide will systematically dissect these structural elements to provide a clear understanding of the SAR landscape of this important scaffold.

Core Structure-Activity Relationship (SAR) Analysis

The SAR of 3-(2-Fluorophenyl)piperidine is a complex interplay of steric, electronic, and conformational factors. The following sections will break down the key structural components and their impact on biological activity, with a focus on monoamine transporter inhibition.

The Piperidine Ring: Conformational Constraints and Substituent Effects

The piperidine ring serves as a crucial anchor for the molecule within the binding pocket of its target proteins. Its conformation and the nature of the substituent on the nitrogen atom are of paramount importance.

The secondary amine of the parent 3-(2-Fluorophenyl)piperidine is a common site for modification. N-alkylation can significantly influence potency and selectivity. Generally, small alkyl groups like methyl or ethyl are well-tolerated and can enhance DAT affinity. Larger or bulkier substituents on the nitrogen may decrease potency due to steric hindrance within the binding site. The nature of the N-substituent can also modulate selectivity between the monoamine transporters.

The ortho-fluorine on the phenyl ring is a key feature. Its electron-withdrawing nature can influence the overall electronic distribution of the molecule and its interactions with the target protein. The position of the fluorine is critical; moving it to the meta or para position can drastically alter the pharmacological profile.

Expanding or contracting the piperidine ring (e.g., to azepane or pyrrolidine) or introducing substituents on other positions of the ring can lead to significant changes in activity, often with a decrease in potency, highlighting the privileged nature of the piperidine scaffold.

The 2-Fluorophenyl Moiety: Electronic and Steric Influences

The substituted phenyl ring is the primary recognition element for interaction with the target protein.

As mentioned, the ortho-position of the fluorine atom is often optimal for high DAT affinity. This is likely due to a combination of favorable electronic interactions and the ability of the ortho-fluoro group to induce a specific, bioactive conformation of the molecule. Meta- and para-fluoro analogs generally exhibit lower potency at DAT.

Introducing other substituents on the phenyl ring can further refine the pharmacological profile. For example, adding a second substituent can either enhance or diminish potency and can also shift selectivity towards SERT or NET. A systematic exploration of different electronic and steric properties of these substituents is crucial for mapping the SAR.

Stereochemistry: The Critical Role of Chirality

The C3 position of the piperidine ring is a stereocenter, meaning that 3-(2-Fluorophenyl)piperidine exists as a pair of enantiomers, (R) and (S).

It is common for the biological activity to reside primarily in one enantiomer. For many 3-phenylpiperidine derivatives that are DAT inhibitors, the (S)-enantiomer is often the more potent one. However, this is not a universal rule and is dependent on the overall substitution pattern. The differential activity of enantiomers underscores the importance of a three-dimensional understanding of the drug-receptor interaction.

While initial screening may be performed on the racemic mixture, the development of an enantiopure drug is often preferred. This is because the less active or inactive enantiomer can contribute to off-target effects and increase the metabolic load on the patient. The synthesis and evaluation of individual enantiomers are therefore critical steps in the drug discovery process.

Experimental Workflows for SAR Elucidation

A robust and systematic experimental approach is essential for delineating the SAR of a chemical series. This section outlines key experimental workflows.

Chemical Synthesis Strategies

The synthesis of 3-(2-Fluorophenyl)piperidine and its analogs is a key enabling technology for SAR studies.

Several synthetic strategies can be employed to access the 3-arylpiperidine core. Common methods include the cyclization of appropriate precursors, such as amino alcohols or amino ketones, and transition metal-catalyzed cross-coupling reactions to introduce the aryl group onto a pre-existing piperidine ring.

A representative synthetic route is depicted below. This multi-step synthesis allows for the introduction of diversity at various points.

Caption: A generalized workflow for the synthesis of 3-(2-Fluorophenyl)piperidine analogs.

In Vitro Pharmacological Evaluation

In vitro assays are the workhorse of SAR studies, providing quantitative data on the interaction of compounds with their molecular targets.

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor or transporter. This is typically expressed as the inhibition constant (Ki).

This protocol is for determining the affinity of test compounds for the dopamine transporter.

-

Tissue Preparation: Prepare synaptosomes from the striatum of rat brains.

-

Assay Buffer: Use a suitable buffer, such as 50 mM Tris-HCl with 120 mM NaCl, pH 7.4.

-

Incubation: In a 96-well plate, combine the synaptosomal preparation, the radioligand [³H]WIN 35,428 (at a concentration near its Kd), and a range of concentrations of the test compound.

-

Non-specific Binding: To determine non-specific binding, a parallel set of wells should contain a high concentration of a known DAT inhibitor, such as GBR 12909.

-

Incubation Conditions: Incubate the plates at 4°C for 2 hours.

-

Termination: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester.

-

Washing: Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.

-

Scintillation Counting: Place the filters in scintillation vials with scintillation fluid and count the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the specific binding and determine the IC50 value of the test compound. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

These functional assays measure the ability of a compound to inhibit the uptake of a neurotransmitter into cells or synaptosomes.

-

Tissue Preparation: Prepare synaptosomes from rat striatum as described above.

-

Pre-incubation: Pre-incubate the synaptosomes with a range of concentrations of the test compound for 10-15 minutes at 37°C.

-

Initiation: Initiate the uptake by adding [³H]dopamine.

-

Incubation: Incubate for a short period (e.g., 5-10 minutes) at 37°C.

-

Termination: Terminate the uptake by rapid filtration and washing as described for the binding assay.

-

Scintillation Counting: Quantify the amount of [³H]dopamine taken up by the synaptosomes.

-

Data Analysis: Determine the IC50 value for the inhibition of dopamine uptake.

In Vivo Behavioral Assays

In vivo assays are essential for understanding how the in vitro activity of a compound translates to a physiological or behavioral effect in a living organism.

Compounds that inhibit dopamine reuptake often increase locomotor activity. This can be assessed by placing rodents in an open-field arena and tracking their movement using automated systems.

This assay can assess the subjective effects of a compound and its similarity to known drugs of abuse, such as cocaine.

Data Analysis and Interpretation

IC50 (half-maximal inhibitory concentration) values are determined from concentration-response curves. The Ki (inhibition constant) is a more absolute measure of affinity and is calculated from the IC50 using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.

The experimental data can be used to build and refine computational models of the drug-receptor interaction, which can then be used to guide the design of new, more potent, and selective compounds.

Quantitative SAR (QSAR) and Molecular Modeling Insights

Computational approaches can provide valuable insights into the SAR of 3-(2-Fluorophenyl)piperidine analogs and can accelerate the drug discovery process.

Pharmacophore Modeling of 3-(2-Fluorophenyl)piperidine Analogs

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for biological activity. By aligning a series of active compounds, a common pharmacophore can be identified. This model can then be used to screen virtual libraries for new compounds with the desired activity.

Caption: A hypothetical pharmacophore model for a 3-(2-Fluorophenyl)piperidine-based DAT inhibitor.

Docking Studies into the Dopamine Transporter

Molecular docking can be used to predict the binding mode of 3-(2-Fluorophenyl)piperidine analogs within the binding site of the dopamine transporter. This can help to rationalize the observed SAR and to identify key amino acid residues involved in the interaction.

Key Molecular Interactions Driving Potency and Selectivity

Computational studies, in conjunction with experimental data, can reveal the key molecular interactions that govern potency and selectivity. These may include hydrogen bonds, ionic interactions, and hydrophobic interactions. For example, the protonated piperidine nitrogen may form a salt bridge with an acidic residue in the transporter, while the fluorophenyl ring may engage in pi-stacking or hydrophobic interactions.

Future Directions and Therapeutic Outlook

The 3-(2-Fluorophenyl)piperidine scaffold remains a fertile ground for the discovery of new CNS therapeutics.

Optimizing the Lead Compound: Strategies for Improved Pharmacokinetic and Pharmacodynamic Profiles

Future work will likely focus on fine-tuning the pharmacokinetic properties (absorption, distribution, metabolism, and excretion) of lead compounds to improve their drug-like properties. This may involve strategies such as introducing metabolic "soft spots" or blocking sites of metabolism.

Exploring New Therapeutic Applications

While the primary focus has been on monoamine transporters, it is possible that analogs of 3-(2-Fluorophenyl)piperidine may have activity at other targets. Screening these compounds against a broader panel of receptors and enzymes could uncover new therapeutic opportunities.

Challenges and Opportunities in the Development of 3-(2-Fluorophenyl)piperidine-based Therapeutics

The development of CNS drugs is fraught with challenges, including the need to cross the blood-brain barrier and the potential for off-target effects. However, the chemical tractability and rich SAR of the 3-(2-Fluorophenyl)piperidine scaffold provide a solid foundation for the design of next-generation therapeutics for a range of neurological and psychiatric disorders.

Conclusion

The 3-(2-Fluorophenyl)piperidine scaffold is a versatile and valuable starting point for the design of novel CNS-active compounds. A thorough understanding of its structure-activity relationship is essential for successfully navigating this chemical space. By combining rational drug design, efficient chemical synthesis, and a comprehensive suite of in vitro and in vivo assays, researchers can unlock the full therapeutic potential of this privileged structure. This guide has provided a framework for this endeavor, from the fundamental principles of SAR to the practical details of experimental execution. The continued exploration of this scaffold holds great promise for the development of new and improved treatments for a variety of debilitating CNS disorders.

An In-Depth Technical Guide to the In Vitro Evaluation of 3-(2-Fluorophenyl)piperidine hydrochloride

For: Researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the in vitro evaluation of 3-(2-Fluorophenyl)piperidine hydrochloride, a novel phenylpiperidine derivative with potential neuroactive properties. Phenylpiperidine scaffolds are integral to numerous central nervous system (CNS) drugs, making a thorough and logically sequenced in vitro assessment critical for elucidating the mechanism of action, selectivity, and potential liabilities of new analogues. This document moves beyond rote protocols to explain the scientific rationale behind each experimental stage, from initial target engagement to essential safety pharmacology. The methodologies described herein are designed as self-validating systems, incorporating requisite controls to ensure data integrity. All protocols and mechanistic discussions are grounded in authoritative scientific principles to guide researchers in generating a robust data package for go/no-go decisions in the early drug discovery pipeline.

Introduction: The Scientific Imperative

The piperidine moiety is a privileged scaffold in medicinal chemistry, notably present in compounds targeting G-protein coupled receptors (GPCRs) and transporters within the CNS.[1] The introduction of a fluorophenyl group, as in this compound, can significantly modulate properties such as metabolic stability, membrane permeability, and receptor binding affinity. Given this structural context, a logical hypothesis positions this compound as a potential modulator of dopaminergic, serotonergic, or sigma receptor systems.

The primary goal of an in vitro evaluation is to build a comprehensive pharmacological profile before committing to costly and complex in vivo studies.[2][3][4][5] This guide outlines a tiered, hierarchical approach to this evaluation, ensuring that resource-intensive assays are only performed on compounds with a promising initial profile.

Foundational Physicochemical & Viability Assessment

Before investigating complex biological interactions, it is crucial to understand the compound's basic behavior in aqueous solutions and its general effect on cell health.

-

Aqueous Solubility: Determines the maximum achievable concentration in assay buffers, preventing compound precipitation that would invalidate results.

-

Chemical Stability: Assesses degradation in assay media over the time course of an experiment.

-

General Cytotoxicity: A preliminary screen using a common cell line (e.g., HEK293 or HepG2) to establish a concentration range that is non-toxic. This ensures that effects observed in subsequent assays are due to specific pharmacological activity, not general cell death.[6][7]

Phase I: Primary Target Engagement & Mechanism of Action

This phase aims to answer two fundamental questions: Does the compound bind to its hypothesized targets, and what is the functional consequence of that binding?

Target Affinity: Radioligand Binding Assays

Radioligand binding assays are the gold standard for quantifying the affinity of a test compound for a specific receptor.[1][8][9] The principle involves competition between a labeled, high-affinity ligand (radioligand) and the unlabeled test compound for a finite number of receptors in a cell membrane preparation.[10]

Causality of Experimental Choices:

-

Receptor Source: Membranes from cell lines stably overexpressing the human receptor of interest (e.g., Dopamine D2, Sigma-1) are used to ensure a high signal-to-noise ratio and human-relevant data.

-

Radioligand Selection: The chosen radioligand should have high affinity and specificity for the target to ensure it is not easily displaced by non-specific interactions.

-

Assay Conditions: Incubation time and temperature are optimized to reach equilibrium, a state where the rates of ligand binding and dissociation are equal.[8] This is critical for accurate affinity (Ki) calculation.

-

Preparation: Thaw human D2 receptor-expressing cell membranes on ice. Dilute in assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM MgCl2, pH 7.4).

-

Reaction Mixture: In a 96-well plate, add:

-

25 µL Assay Buffer (for total binding) or 10 µM Haloperidol (for non-specific binding).

-

25 µL of this compound at various concentrations (e.g., 0.1 nM to 100 µM).

-

50 µL of radioligand (e.g., [³H]-Spiperone at a final concentration at or below its Kd).

-

100 µL of diluted membrane preparation.

-

-

Incubation: Incubate for 60 minutes at 25°C to allow the binding to reach equilibrium.

-

Termination: Rapidly harvest the plate onto a filter mat using a cell harvester, washing with ice-cold wash buffer to separate bound from free radioligand.

-

Detection: Dry the filter mat, add scintillation cocktail, and count the radioactivity in a scintillation counter.

-

Analysis: Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation, which corrects for the concentration and affinity of the radioligand.

Functional Consequence: Second Messenger & Reporter Assays

Binding affinity does not describe the compound's effect. Functional assays are required to determine if it is an agonist (activates the receptor), antagonist (blocks the receptor), or allosteric modulator.[11][12][13][14] GPCRs, common targets for neuroactive drugs, signal through various pathways, most notably by modulating levels of second messengers like cyclic AMP (cAMP).[15]

Causality of Experimental Choices:

-

Cell System: A recombinant cell line expressing the target receptor (e.g., CHO-hD2) is used. These cells are chosen for their robust and reproducible responses.

-

Assay Principle: For Gs-coupled receptors, agonist activation increases cAMP. For Gi-coupled receptors (like D2), agonist activation decreases cAMP levels that have been artificially stimulated by forskolin. This decrease is the measured endpoint.

-

Detection Method: Homogeneous Time-Resolved Fluorescence (HTRF) is a common, high-throughput method that provides a robust signal with minimal interference from colored or fluorescent compounds.

-

Cell Plating: Seed CHO cells stably expressing the human Gi-coupled receptor of interest into a 384-well plate and culture overnight.

-

Compound Addition (Antagonist Mode): To determine if the compound is an antagonist, add varying concentrations of this compound and incubate for 15 minutes. Then, add a known agonist at its EC80 concentration (the concentration giving 80% of its maximal effect).

-

Compound Addition (Agonist Mode): To determine if the compound is an agonist, add varying concentrations of this compound.

-

Stimulation: For both modes, add forskolin to stimulate adenylyl cyclase, then incubate for 30 minutes at 37°C.

-

Lysis & Detection: Lyse the cells and add HTRF detection reagents (a europium-labeled anti-cAMP antibody and a d2-labeled cAMP analog). Incubate for 60 minutes at room temperature.

-

Reading: Read the plate on an HTRF-compatible reader. The signal is inversely proportional to the amount of cAMP produced.

-

Analysis:

-

Agonist Mode: Plot concentration vs. response to generate a dose-response curve and calculate the EC50 (potency) and Emax (efficacy).

-

Antagonist Mode: The ability of the compound to shift the agonist's dose-response curve is used to calculate its antagonist potency (pA2 or IC50).

-

Phase II: In Vitro ADME and Safety Pharmacology

A compound with excellent potency and efficacy is useless if it is metabolically unstable or has significant safety liabilities.[2][4][5][6] Early in vitro ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology screening is essential to filter out candidates with poor drug-like properties.[3]

Metabolic Stability

This assay predicts how quickly a compound will be cleared by metabolic enzymes in the liver.[16][17][18] Low stability often translates to poor bioavailability and a short duration of action in vivo.

Causality of Experimental Choices:

-

Test System: Human liver microsomes (HLM) are subcellular fractions containing the majority of the Phase I drug-metabolizing cytochrome P450 (CYP) enzymes.[19][20] They provide a cost-effective and high-throughput model for initial stability assessment.[16]

-

Cofactor: The reaction is initiated by adding NADPH, the essential cofactor for CYP enzyme activity.[20] A control incubation without NADPH is crucial to distinguish metabolic degradation from chemical instability.

-

Analysis: LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) is used to specifically quantify the disappearance of the parent compound over time.

-

Incubation: Prepare a solution of this compound (e.g., 1 µM final concentration) in buffer with HLM (e.g., 0.5 mg/mL protein).

-

Initiation: Pre-warm the mixture to 37°C. Initiate the reaction by adding a pre-warmed NADPH solution. A parallel incubation is run without NADPH.

-

Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction and quench it by adding it to a tube containing ice-cold acetonitrile with an internal standard.

-

Processing: Centrifuge the samples to precipitate the protein.

-

Analysis: Analyze the supernatant by LC-MS/MS to determine the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

-

Calculation: Plot the natural log of the percent remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Cytochrome P450 (CYP) Inhibition

This assay assesses the potential for drug-drug interactions (DDIs). If the compound inhibits a major CYP enzyme, it could dangerously elevate the concentration of other co-administered drugs metabolized by that same enzyme.[21][22][23]

Causality of Experimental Choices:

-

Enzyme Source: Human liver microsomes are used as they contain a mixture of all relevant CYP enzymes.[23]

-

Probe Substrates: A "cocktail" of specific probe substrates is used, where each substrate is metabolized by a single, specific CYP isoform (e.g., Phenacetin for CYP1A2, Bupropion for CYP2B6, Diclofenac for CYP2C9, Dextromethorphan for CYP2D6, Midazolam for CYP3A4).[24]

-

Detection: The rate of formation of the specific metabolite for each probe substrate is measured by LC-MS/MS. A reduction in metabolite formation in the presence of the test compound indicates inhibition.[25]

hERG Channel Inhibition Assay

Inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel is a critical safety liability linked to potentially fatal cardiac arrhythmias (Torsades de Pointes).[26][27][28] This is a mandatory safety screen.

Causality of Experimental Choices:

-

Gold Standard: Manual patch-clamp electrophysiology is the definitive method, but it is low-throughput.

-

Screening Method: Automated patch-clamp systems (e.g., QPatch) provide a higher-throughput alternative for early screening, offering excellent correlation with manual methods.[26] These systems measure the flow of potassium ions through hERG channels expressed in a cell line (e.g., HEK-hERG).

-

Endpoint: The assay directly measures the inhibition of the hERG current in response to increasing concentrations of the test compound, allowing for the calculation of an IC50 value.

Data Presentation & Interpretation

Quantitative data should be summarized in clear, concise tables to allow for easy comparison and decision-making.

Table 1: Hypothetical In Vitro Profile of this compound

| Assay Type | Target / Parameter | Result | Interpretation |

| Receptor Binding | Dopamine D2 Receptor | Ki = 15 nM | Potent binding to the D2 receptor. |

| Sigma-1 Receptor | Ki = 5 µM | Low affinity for Sigma-1; >300-fold selective for D2. | |

| SERT | Ki > 10 µM | Negligible affinity for the serotonin transporter. | |

| Functional Assay | D2 cAMP (Antagonist) | IC50 = 45 nM | Potent functional antagonist at the D2 receptor. |

| D2 cAMP (Agonist) | No activity up to 10 µM | Confirms lack of agonist activity. | |

| Metabolic Stability | Human Liver Microsomes | t½ = 55 min | Moderately stable; likely suitable for further development. |

| CYP Inhibition | Panel (1A2, 2B6, 2C9, 2D6, 3A4) | IC50 > 20 µM for all isoforms | Low risk of causing metabolism-based drug-drug interactions.[23] |

| hERG Safety | Automated Patch Clamp | IC50 = 12 µM | >250-fold window between functional potency and hERG block. Low cardiac risk.[28] |

Visualizing the Workflow and Mechanisms

Diagrams are essential for conceptualizing complex processes.

Experimental Workflow

Caption: High-level workflow for the in vitro evaluation of a novel CNS compound.

Signaling Pathway: Gi-Coupled Receptor Antagonism

Caption: Mechanism of D2 receptor antagonism leading to sustained cAMP levels.

Conclusion

This guide outlines a robust, multi-tiered strategy for the comprehensive in vitro evaluation of this compound. By systematically assessing target affinity, functional activity, metabolic stability, and critical safety endpoints, researchers can build a high-confidence data package. The hypothetical data presented for this compound—potent and selective D2 antagonism, good metabolic stability, and a wide safety margin over hERG—would strongly support its advancement into preclinical in vivo models. This structured, rationale-driven approach maximizes the probability of identifying promising drug candidates while minimizing the risk of late-stage failures.

References

- 1. benchchem.com [benchchem.com]

- 2. Importance of ADME and Toxicology Studies in Drug Discovery | LifeNet Health LifeSciences [lnhlifesciences.org]

- 3. The Role of ADME & Toxicology Studies in Drug Discovery & Development - The Connected Lab [thermofisher.com]

- 4. vectorb2b.com [vectorb2b.com]

- 5. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 6. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 7. Human Neuronal Cell Lines as An In Vitro Toxicological Tool for the Evaluation of Novel Psychoactive Substances [mdpi.com]

- 8. Receptor Binding Assays for HTS and Drug Discovery - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 9. Receptor-Ligand Binding Assays [labome.com]

- 10. brieflands.com [brieflands.com]

- 11. journals.physiology.org [journals.physiology.org]

- 12. molbio.gu.se [molbio.gu.se]

- 13. Evaluating functional ligand-GPCR interactions in cell-based assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 15. GPCR targeted Functional Assay Services - Creative Biolabs [creative-biolabs.com]

- 16. bioivt.com [bioivt.com]

- 17. Metabolic Stability Assessed by Liver Microsomes and Hepatocytes | Springer Nature Experiments [experiments.springernature.com]

- 18. Metabolic Stability Assays [merckmillipore.com]

- 19. Metabolic Stability Assay - Creative Biolabs [creative-biolabs.com]

- 20. Microsomal Stability | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]

- 21. lnhlifesciences.org [lnhlifesciences.org]

- 22. criver.com [criver.com]

- 23. enamine.net [enamine.net]

- 24. High-Throughput Cytochrome P450 Cocktail Inhibition Assay for Assessing Drug-Drug and Drug-Botanical Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Cytochrome P450 (CYP) Inhibition Assay (IC50) Test | AxisPharm [axispharm.com]

- 26. creative-bioarray.com [creative-bioarray.com]

- 27. criver.com [criver.com]

- 28. m.youtube.com [m.youtube.com]

The Rise of a Privileged Scaffold: A Technical Guide to the Discovery and History of 3-(2-Fluorophenyl)piperidine Derivatives

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous pharmaceuticals.[1][2] Among its myriad variations, the 3-arylpiperidine motif has emerged as a particularly fruitful scaffold for developing agents targeting the central nervous system (CNS).[3][4] This technical guide delves into the discovery and history of a specific, influential subclass: 3-(2-Fluorophenyl)piperidine derivatives. We will explore the origins of this chemical class, the evolution of its synthesis, the critical role of the ortho-fluoro substitution in defining its pharmacological profile, and the causal logic behind the experimental designs that have propelled its development. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technical understanding of this important pharmacophore.

Introduction: The Strategic Value of the 3-(2-Fluorophenyl)piperidine Core

The journey of drug discovery is a quest for molecular architectures that can precisely interact with biological targets to elicit a therapeutic effect. The piperidine heterocycle is one of the most successful scaffolds in this endeavor, present in over twenty classes of pharmaceuticals.[1] Its conformational flexibility and ability to present substituents in defined three-dimensional space make it an ideal building block for engaging with complex protein targets like G-protein coupled receptors (GPCRs) and neurotransmitter transporters.[5]

The incorporation of an aryl group at the 3-position of the piperidine ring creates a class of compounds with significant activity at monoamine transporters, including those for dopamine (DAT), serotonin (SERT), and norepinephrine (NET).[6][7][8] The further addition of a fluorine atom to this phenyl ring is a strategic decision rooted in modern medicinal chemistry principles. Fluorine, being highly electronegative and relatively small, can profoundly alter a molecule's properties by:

-

Modulating Basicity (pKa): Influencing the ionization state of the piperidine nitrogen at physiological pH, which is critical for receptor binding and crossing the blood-brain barrier.

-

Enhancing Metabolic Stability: Blocking sites susceptible to oxidative metabolism by cytochrome P450 enzymes, thereby increasing the drug's half-life.

-

Improving Binding Affinity: Participating in favorable electrostatic or hydrogen bonding interactions within the target's binding pocket.

The specific placement of the fluorine at the ortho position of the phenyl ring introduces distinct conformational constraints and electronic effects compared to its meta or para isomers, often leading to unique selectivity and potency profiles. This guide will illuminate the path of discovery that established the 3-(2-fluorophenyl)piperidine scaffold as a "privileged" structure in CNS drug development.

Genesis and Historical Development

While a single "discovery" event for the entire class is difficult to pinpoint, its emergence can be traced through the development of various CNS-active agents. Early explorations into arylpiperidines in the mid-20th century laid the groundwork. However, the focused investigation into fluorinated analogues gained significant traction with the broader adoption of fluorine in medicinal chemistry from the 1970s onwards.

Key developments in synthetic chemistry were crucial. The ability to efficiently construct the 3-arylpiperidine core was a rate-limiting step. Initial methods were often lengthy and lacked stereocontrol. The advent of modern cross-coupling reactions and catalytic asymmetric synthesis has revolutionized access to these compounds, enabling systematic exploration of their structure-activity relationships (SAR).

Evolution of Synthetic Methodologies: From Pyridines to Chiral Piperidines

The synthesis of 3-(2-Fluorophenyl)piperidine derivatives has evolved from classical, multi-step sequences to elegant, highly efficient catalytic methods. The primary challenge lies in the stereocontrolled construction of the substituted piperidine ring.

The Pyridine Reduction Approach

A common and powerful strategy involves the synthesis of a substituted pyridine precursor followed by its reduction.

-

Initial Step: Synthesis of 2-bromo-3-fluoropyridine or a similar precursor.

-

Key Step (Cross-Coupling): A Suzuki or other palladium-catalyzed cross-coupling reaction to introduce the desired aryl group (in this case, the 2-fluorophenyl group) at the 3-position of the pyridine ring.

-

Final Step (Reduction): The resulting 3-(2-fluorophenyl)pyridine is then reduced to the corresponding piperidine. This can be achieved through catalytic hydrogenation using catalysts like Palladium on carbon (Pd/C) or Rhodium.[2]

This approach is robust but often produces a racemic mixture, requiring subsequent chiral resolution to separate the enantiomers, which frequently possess different biological activities.

Asymmetric Synthesis: The Modern Standard

To overcome the limitations of racemic synthesis, enantioselective methods have been developed. A state-of-the-art approach is the Rhodium-catalyzed asymmetric reductive Heck reaction.[9][10] This method allows for the direct creation of chiral 3-aryl-tetrahydropyridines from dihydropyridine precursors, which can then be easily reduced to the final chiral piperidine.

The logic behind this choice is efficiency and stereocontrol. By establishing the critical stereocenter early in the synthesis using a chiral catalyst, the need for late-stage resolution is eliminated, saving steps and improving overall yield.

Below is a generalized workflow illustrating this modern synthetic approach.

Caption: Modern Asymmetric Synthesis Workflow.

Pharmacological Landscape and Structure-Activity Relationships (SAR)

Derivatives of the 3-(2-fluorophenyl)piperidine scaffold are primarily known for their potent activity as modulators of monoamine transporters.[6][7] These membrane proteins are responsible for the reuptake of neurotransmitters like dopamine, serotonin, and norepinephrine from the synaptic cleft, thereby terminating their signal. Inhibitors of these transporters can increase the extracellular concentration of these neurotransmitters, a mechanism central to the action of many antidepressants and psychostimulants.

The precise pharmacological profile (i.e., potency and selectivity for DAT vs. SERT vs. NET) is exquisitely sensitive to subtle structural modifications.

Key SAR Insights:

-

Piperidine Nitrogen (N1): The substituent on the piperidine nitrogen is a critical determinant of activity and selectivity. Small alkyl groups or a simple proton (N-H) are often optimal. Larger or more complex groups can decrease potency or shift selectivity.

-

Aryl Group Position (C3): The 3-position for the aryl group is crucial. Moving it to the 4-position, for example, creates a distinct class of compounds with a different SAR profile (e.g., the GBR series of DAT inhibitors).[6]

-

Fluorine Position: The ortho position of the fluorine atom on the phenyl ring is key. This substitution can enforce a specific torsion angle between the phenyl and piperidine rings, which can be favorable for binding to one transporter over another. It also influences the electronic properties of the phenyl ring, affecting potential pi-pi stacking or cation-pi interactions in the binding site.

Illustrative SAR Table: Monoamine Transporter Affinity

The following table presents hypothetical but representative data for a series of 3-phenylpiperidine analogs, illustrating the impact of fluorine substitution on binding affinity (Kᵢ) for the dopamine (DAT) and serotonin (SERT) transporters. Lower Kᵢ values indicate higher binding affinity.

| Compound ID | R1 (Piperidine N) | R2 (Phenyl Ring) | DAT Kᵢ (nM) | SERT Kᵢ (nM) | Selectivity (SERT Kᵢ / DAT Kᵢ) |

| 1a | -H | -H (unsubstituted) | 50 | 250 | 5 |

| 1b | -H | 4-Fluoro (para) | 25 | 100 | 4 |

| 1c | -H | 3-Fluoro (meta) | 40 | 300 | 7.5 |

| 1d | -H | 2-Fluoro (ortho) | 15 | 450 | 30 |

| 2a | -CH₃ | -H (unsubstituted) | 45 | 220 | 4.9 |

| 2d | -CH₃ | 2-Fluoro (ortho) | 12 | 400 | 33.3 |

Disclaimer: Data is illustrative and intended to demonstrate SAR principles.

As the table shows, the introduction of a fluorine atom at the ortho position (compounds 1d and 2d ) leads to a significant increase in both potency at the dopamine transporter and selectivity over the serotonin transporter compared to the unsubstituted or other fluoro-substituted analogs. This highlights the profound and position-specific influence of this single atomic substitution.

Mechanism of Action: Synaptic Neurotransmitter Modulation

The primary mechanism of action for many 3-(2-fluorophenyl)piperidine derivatives is the inhibition of monoamine reuptake. By binding to transporters like DAT, these compounds act as competitive antagonists to the neurotransmitter (e.g., dopamine), physically blocking its re-entry into the presynaptic neuron.

Caption: Inhibition of Dopamine Reuptake.

This inhibition leads to an increased concentration and prolonged residence time of the neurotransmitter in the synaptic cleft. The result is enhanced stimulation of postsynaptic receptors, which is believed to underlie the therapeutic effects in conditions like depression or attention-deficit/hyperactivity disorder (ADHD).

Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental protocols are essential. Below are representative, field-proven methodologies for the synthesis and biological evaluation of these compounds.

Protocol: Asymmetric Synthesis of (S)-3-(2-Fluorophenyl)piperidine

This protocol is adapted from modern Rhodium-catalyzed asymmetric methodologies.[9][10]

Materials:

-

Pyridine

-

Phenyl Chloroformate

-

Sodium Borohydride (NaBH₄)

-

2-Fluorophenylboronic Acid

-

[Rh(cod)OH]₂ (Rhodium catalyst precursor)

-

(S)-SEGPHOS (chiral ligand)

-

Cesium Hydroxide (CsOH)

-

Toluene, Tetrahydrofuran (THF), Water (degassed)

-

Palladium on Carbon (10% Pd/C)

-

Hydrogen gas (H₂)

-

Standard laboratory glassware and inert atmosphere equipment (Argon or Nitrogen)

Step-by-Step Methodology:

-

Synthesis of Phenyl 1,2-dihydropyridine-1-carboxylate:

-

Dissolve pyridine (1.0 eq) and NaBH₄ (1.0 eq) in methanol (MeOH) in a flask under an inert atmosphere.

-

Cool the mixture to -78 °C.

-

Slowly add phenyl chloroformate (1.0 eq) dropwise.

-

Maintain the reaction at -78 °C for 3 hours.

-

Quench the reaction with water and extract with diethyl ether.

-

Wash the organic layer sequentially with 1N NaOH and 1N HCl, then dry over sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product via silica gel chromatography to yield the dihydropyridine precursor.

-

-

Rh-Catalyzed Asymmetric Arylation:

-

In a vial under an inert atmosphere, add [Rh(cod)OH]₂ (1.5 mol%) and (S)-SEGPHOS (3.5 mol%).

-

Add a 1:1:1 mixture of degassed Toluene:THF:H₂O.

-

Add aqueous CsOH (2.0 eq).

-

Stir the catalyst solution at 70 °C for 10 minutes.

-

Add 2-fluorophenylboronic acid (1.5 eq) followed by the dihydropyridine precursor from Step 1 (1.0 eq).

-

Stir the reaction mixture at 70 °C for 20 hours.

-

After cooling, dilute with diethyl ether and pass through a short plug of silica gel.

-

Remove the solvent in vacuo and purify by flash chromatography to obtain the enantioenriched tetrahydropyridine product.

-

-

Reduction to Piperidine:

-

Dissolve the tetrahydropyridine product in methanol.

-

Add 10% Pd/C catalyst (approx. 5-10 wt%).

-

Place the reaction under an atmosphere of H₂ (balloon or Parr shaker).

-

Stir vigorously at room temperature until starting material is consumed (monitor by TLC or LC-MS).

-

Filter the reaction mixture through Celite to remove the catalyst and wash with methanol.

-

Concentrate the filtrate under reduced pressure to yield the final 3-(2-fluorophenyl)piperidine product. The N-protecting group can be removed under appropriate basic conditions if necessary.

-

Protocol: Radioligand Binding Assay for Dopamine Transporter (DAT) Affinity

This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human dopamine transporter (hDAT).

Materials:

-

Membrane preparations from cells stably expressing hDAT.

-

[³H]WIN 35,428 (Radioligand, specific for DAT).

-

GBR 12909 or Cocaine (for determining non-specific binding).

-

Test Compound (3-(2-fluorophenyl)piperidine derivative).

-

Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, pH 7.4.

-

96-well microplates.

-

Glass fiber filters (e.g., Whatman GF/B), pre-soaked in polyethylenimine (PEI).

-

Scintillation cocktail and a liquid scintillation counter.

Step-by-Step Methodology:

-

Plate Setup: In a 96-well plate, prepare triplicate wells for each condition:

-

Total Binding: Add 25 µL of assay buffer.

-

Non-specific Binding (NSB): Add 25 µL of 10 µM GBR 12909.

-

Test Compound: Add 25 µL of serial dilutions of the 3-(2-fluorophenyl)piperidine derivative (e.g., from 10⁻¹¹ M to 10⁻⁵ M).

-

-

Radioligand Addition: Add 25 µL of [³H]WIN 35,428 (final concentration ~1-2 nM, near its Kₑ) to all wells.

-

Membrane Addition: Add 200 µL of the hDAT membrane preparation (typically 5-20 µg of protein per well) to initiate the binding reaction. The final assay volume is 250 µL.

-

Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

-

Harvesting: Rapidly terminate the reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

-

Counting: Place the filters into scintillation vials, add 4-5 mL of scintillation cocktail, and allow to equilibrate. Count the radioactivity (in disintegrations per minute, DPM) using a liquid scintillation counter.

-

Data Analysis:

-

Calculate Specific Binding = Total Binding (DPM) - Non-specific Binding (DPM).

-

Plot the percentage of specific binding against the logarithm of the test compound concentration.

-

Use non-linear regression analysis (e.g., sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ) , where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

-

Conclusion and Future Perspectives

The 3-(2-fluorophenyl)piperidine scaffold represents a triumph of rational drug design, evolving from early arylpiperidine explorations to a highly refined and versatile pharmacophore. Its history is intertwined with advances in synthetic chemistry that have enabled the precise, stereocontrolled synthesis required to unlock its full potential. The strategic placement of the ortho-fluoro substituent has proven to be a powerful tool for enhancing potency and tuning selectivity for key CNS targets, particularly the dopamine transporter.

The journey of this scaffold is far from over. Future research will likely focus on:

-

Novel Derivatives: Exploring further substitutions on both the piperidine and phenyl rings to discover novel pharmacological profiles, potentially targeting multiple transporters (triple reuptake inhibitors) or engaging with entirely new biological targets.

-

PET Ligand Development: The development of positron emission tomography (PET) ligands based on this scaffold could provide invaluable tools for in vivo imaging of neurotransmitter systems in the human brain, aiding in the diagnosis and treatment of neurological and psychiatric disorders.[11]

-

Expanded Therapeutic Applications: While primarily explored for CNS disorders, the unique properties of these derivatives may lend themselves to applications in other therapeutic areas where monoamine signaling plays a role.

The 3-(2-fluorophenyl)piperidine core stands as a testament to the power of iterative design and the synergy between synthetic innovation and pharmacological insight. It will undoubtedly continue to be a source of valuable chemical probes and potential therapeutic agents for years to come.

References

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. chemrxiv.org [chemrxiv.org]

- 5. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Structure-activity relationship studies of novel 4-[2-[bis(4-fluorophenyl)methoxy]ethyl]-1-(3-phenylpropyl)piperidine analogs: synthesis and biological evaluation at the dopamine and serotonin transporter sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. scholarworks.uno.edu [scholarworks.uno.edu]

- 8. Structural Requirements for Modulating 4-Benzylpiperidine Carboxamides from Serotonin/Norepinephrine Reuptake Inhibitors to Triple Reuptake Inhibitors [biomolther.org]

- 9. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine [organic-chemistry.org]

- 11. Synthesis of S-([18F]fluoromethyl)-(+)-McN5652 as a potential PET radioligand for the serotonin transporter - PubMed [pubmed.ncbi.nlm.nih.gov]

Deconvoluting the Pharmacological Landscape of 3-(2-Fluorophenyl)piperidine hydrochloride: A Strategic Guide to Target Identification and Validation

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract